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Abstract
Voafinidine is a naturally occurring aspidosperma-type indole alkaloid isolated from

Tabernaemontana divaricata. This document provides a comprehensive overview of its

chemical structure, stereoisomeric properties, and the experimental protocols for its isolation

and characterization. The defined stereochemistry at its three chiral centers dictates its three-

dimensional structure, which is crucial for its potential biological activity. This guide

consolidates available data to serve as a foundational resource for researchers in natural

product chemistry, pharmacology, and drug discovery.

Chemical Structure
Voafinidine possesses a complex pentacyclic core characteristic of aspidosperma alkaloids.

Its chemical formula is C₂₀H₂₈N₂O₂. The systematic IUPAC name for the known natural

stereoisomer is (15S,16S,17S)-15-ethyl-11-methyl-1,11-

diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-16,17-diol[1].

The structure features an indole moiety fused within a rigid tetracyclic system. Key functional

groups include a diol at positions 16 and 17, an ethyl group at position 15, and a methyl group

on one of the nitrogen atoms. The chemical structure is depicted below:

(Image of Voafinidine chemical structure)
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Stereoisomerism
Voafinidine has three contiguous chiral centers at positions C-15, C-16, and C-17. The

naturally occurring and isolated form of Voafinidine has the specific stereochemistry of 15S,

16S, 17S[1].

The presence of three stereocenters means that there are 2³ = 8 possible stereoisomers for the

Voafinidine scaffold. These would exist as four pairs of enantiomers. The relationship between

the core Voafinidine structure and its potential stereoisomers is illustrated in the diagram

below.

Voafinidine Core Natural Voafinidine (15S, 16S, 17S)
Specific Isomer

Enantiomer (15R, 16R, 17R)Enantiomeric Pair

Diastereomers

Other 6 Stereoisomers

Click to download full resolution via product page

Stereoisomeric relationship of Voafinidine.

The specific three-dimensional arrangement of the substituents at these chiral centers is critical

for the molecule's interaction with biological targets and, consequently, its pharmacological

profile.

Data Presentation
The following table summarizes the available physicochemical data for Voafinidine. To date,

most of the available data are computed, with limited experimentally determined values

reported in the literature.
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Property Value Source

Molecular Formula C₂₀H₂₈N₂O₂ PubChem[1]

Molecular Weight 328.45 g/mol ChemFaces[2]

IUPAC Name

(15S,16S,17S)-15-ethyl-11-

methyl-1,11-

diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹

⁰]nonadeca-4(12),5,7,9-

tetraene-16,17-diol

PubChem[1]

CAS Number 180059-77-2 ChemFaces[2]

Physical Description Powder ChemFaces[2]

XLogP3 (Computed) 2.3 PubChem[1]

Exact Mass 328.215078140 Da PubChem[1]

Melting Point Not Reported

Optical Rotation ([α]D) Not Reported

Biological Activity (IC₅₀) Not Reported

Experimental Protocols
The isolation and structure elucidation of Voafinidine were first reported by Kam, T. S., et al. in

2003. The following protocol is based on their publication.

Isolation of Voafinidine
Source Material: Leaves of Tabernaemontana divaricata (double flower variety).

Workflow Diagram:
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Extraction

Chromatography

Dried, ground leaves of T. divaricata

Continuous extraction with 95% EtOH for 48h

Concentration under reduced pressure

Acid-base extraction (5% H₂SO₄, then basified with NH₃)

Extraction with CHCl₃

Crude alkaloid extract

Silica gel column chromatography

Purification

Elution with CHCl₃-MeOH gradient

Fraction collection

Preparative Thin-Layer Chromatography (PTLC)

Isolation of Voafinidine

Click to download full resolution via product page

Isolation workflow for Voafinidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b161978?utm_src=pdf-body-img
https://www.benchchem.com/product/b161978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol:

Extraction: The dried and ground leaves of T. divaricata are subjected to continuous

extraction with 95% ethanol for 48 hours. The resulting ethanolic extract is then concentrated

under reduced pressure.

Acid-Base Partitioning: The concentrated extract is acidified with 5% sulfuric acid and

filtered. The acidic aqueous solution is then washed with chloroform to remove neutral

compounds. The aqueous layer is subsequently basified with ammonia and extracted with

chloroform to yield the crude alkaloid mixture.

Chromatographic Separation: The crude alkaloid extract is subjected to column

chromatography on silica gel. The column is eluted with a gradient of increasing methanol in

chloroform.

Final Purification: Fractions containing Voafinidine are further purified using preparative thin-

layer chromatography (PTLC) to yield the pure compound.

Structure Elucidation
The structure of Voafinidine was determined using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and amine

(N-H) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC,

HMBC) NMR experiments were used to establish the connectivity of atoms and the overall

carbon-hydrogen framework. The relative stereochemistry was determined through NOESY

experiments.

Conclusion
Voafinidine is an aspidosperma alkaloid with a well-defined chemical structure and

stereochemistry. While its biological activities have not been extensively reported, its complex

architecture makes it an interesting target for synthetic and medicinal chemistry studies. The
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protocols for its isolation and characterization are established, providing a basis for further

investigation into this natural product and its analogs. The lack of extensive experimental data

highlights an opportunity for further research to fully characterize its physicochemical and

pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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